molecular formula C18H15ClN4O2 B213694 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide

2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide

Cat. No.: B213694
M. Wt: 354.8 g/mol
InChI Key: IHGQGPILIFEPPO-UHFFFAOYSA-N
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Description

2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide is a complex organic compound that features a benzamide core structure with a chloropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide typically involves the condensation of 4-chloropyrazole with a benzoyl chloride derivative, followed by amide formation with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol and catalysts like Lewis acids to facilitate the process .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of catalysts like diatomite earth@IL/ZrCl4. This method is efficient, eco-friendly, and provides high yields .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Comparison

Compared to similar compounds, 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzamide is unique due to its chloropyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

2-[[3-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzamide

InChI

InChI=1S/C18H15ClN4O2/c19-14-9-21-23(11-14)10-12-4-3-5-13(8-12)18(25)22-16-7-2-1-6-15(16)17(20)24/h1-9,11H,10H2,(H2,20,24)(H,22,25)

InChI Key

IHGQGPILIFEPPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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